N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide
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Overview
Description
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide is an organic compound that features a tetrahydropyran ring fused with a phenyl group and a cinnamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide typically involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with cinnamamide under controlled conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation or microbial growth . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetic acid
- 4-Phenyltetrahydro-2H-pyran-4-ol
- 4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate
Uniqueness
N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)cinnamamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydropyran ring with a cinnamamide moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(E)-3-phenyl-N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-20(12-11-18-7-3-1-4-8-18)22-17-21(13-15-24-16-14-21)19-9-5-2-6-10-19/h1-12H,13-17H2,(H,22,23)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUVPTZENQVNNO-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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